molecular formula C18H17N3O3 B2530098 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899984-98-6

2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

Cat. No. B2530098
CAS RN: 899984-98-6
M. Wt: 323.352
InChI Key: KYFGZFFHJUZUIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions under mild conditions. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized from 3-fluoro-4-cyanophenol . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be used, possibly involving a phthalazinone derivative as a starting material.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically characterized by spectroscopic methods such as IR, MS, and NMR . These techniques would likely be employed to confirm the structure of "2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide" after its synthesis.

Chemical Reactions Analysis

The papers describe various chemical reactions, including acetylation, esterification, ester interchange , and Suzuki coupling . These reactions are crucial for introducing functional groups and building the complex structures of the compounds. The compound may also undergo similar reactions during its synthesis or as part of its chemical reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not extensively discussed in the papers. However, the flavoring substance in paper is not intended for use in beverages due to potential phototransformation, indicating that the compound's stability under light exposure is a relevant property. The hypoglycemic activity of certain acetamide derivatives suggests that the compound might also exhibit biological activity, which would be related to its chemical properties.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Synthesis of New Analogs and Their Anticancer and Antimicrobial Activity : A study conducted by Kumar et al. (2019) synthesized new N-aryl substituted phenyl acetamide analogs starting from commercially available phthalic anhydride. These compounds demonstrated significant inhibition activity against the HCT 116 cancer cell line and exhibited antimicrobial activities, highlighting their potential in cancer therapy and infection control (G. Kumar, C. Kurmarayuni, M. Indupalli, R. Pallapati, H. Bollikolla, 2019).

Antimicrobial Profile of Novel Compounds

Synthesis and Evaluation of Novel Imines and Thiazolidinones : Fuloria et al. (2009) reported the synthesis of compounds derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, leading to the creation of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide and its derivatives. These new compounds were characterized and evaluated for their antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (N. Fuloria, Vijender Singh, M. Yar, Mohammed Ali, 2009).

Synthesis of Metallophthalocyanines

New Metallophthalocyanines with Enhanced Solubility : Ağırtaş and İzgi (2009) synthesized zinc(II), magnesium(II), and nickel(II) phthalocyanines by reacting N-(4-(3,4-dicyanophenoxy)phenyl)acetamide with respective metal salts. These compounds displayed increased solubility compared to unsubstituted phthalocyanines, suggesting potential applications in various fields including photodynamic therapy and as materials for electronic devices (M. Ağırtaş, M. S. İzgi, 2009).

Environmental and Allelopathic Research

Microbial Transformation of Allelochemicals : Research by Fomsgaard, Mortensen, and Carlsen (2004) reviewed the microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, which are present in crops like wheat, rye, and maize. The study highlighted the transformation products such as aminophenoxazinones, malonamic acids, and acetamides, providing insights into the exploitation of these allelopathic properties for agricultural benefits (I. Fomsgaard, A. Mortensen, S. C. Carlsen, 2004).

properties

IUPAC Name

2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-5-4-6-13(9-12)24-11-17(22)19-10-16-14-7-2-3-8-15(14)18(23)21-20-16/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFGZFFHJUZUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321804
Record name 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51086827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

899984-98-6
Record name 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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